molecular formula C3H7ClN4 B6238824 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride CAS No. 56873-82-6

3-methyl-4H-1,2,4-triazol-4-amine hydrochloride

Cat. No.: B6238824
CAS No.: 56873-82-6
M. Wt: 134.6
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Description

The field of heterocyclic chemistry is foundational to the development of new materials and therapeutic agents. Among the vast array of heterocyclic compounds, nitrogen-containing systems, particularly azoles, have garnered significant attention from the scientific community. The 1,2,4-triazole (B32235) ring, a five-membered heterocycle with three nitrogen atoms, stands out as a "privileged scaffold". Its unique structural and electronic properties have made it a cornerstone in synthetic organic chemistry and medicinal chemistry for decades.

Properties

CAS No.

56873-82-6

Molecular Formula

C3H7ClN4

Molecular Weight

134.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4h 1,2,4 Triazol 4 Amine Hydrochloride and Its Derivatives

General Strategies for 1,2,4-Triazole (B32235) Synthesis

The construction of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several named reactions and cyclization strategies being prominent.

Pellizzari Reaction and its Modern Adaptations

The Pellizzari reaction, first reported in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. This condensation reaction typically requires high temperatures and long reaction times, which can lead to lower yields. The mechanism proceeds through the attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic triazole ring.

Modern adaptations of the Pellizzari reaction have focused on improving reaction efficiency. The use of microwave irradiation has been shown to significantly shorten reaction times and increase yields. These modifications make the Pellizzari reaction a more viable and efficient method for the synthesis of various 1,2,4-triazole derivatives.

Einhorn-Brunner Reaction and Related Condensation Approaches

The Einhorn-Brunner reaction provides another classical route to 1,2,4-triazoles through the condensation of imides with alkyl hydrazines. This reaction yields an isomeric mixture of 1,2,4-triazoles. The mechanism involves the initial protonation of the hydrazine (B178648), which then attacks a carbonyl group of the imide. Subsequent intramolecular cyclization and elimination of water lead to the formation of the triazole ring. nih.govnih.gov

When the R groups of the imide are different, the reaction exhibits regioselectivity, with the more acidic group preferentially ending up at the 3-position of the triazole ring. nih.gov Related condensation approaches often involve the reaction of hydrazines or their derivatives with compounds containing two adjacent electrophilic centers, leading to the formation of the five-membered heterocyclic ring.

Cyclization Reactions Involving Hydrazine Derivatives and Precursors

A versatile and widely employed strategy for 1,2,4-triazole synthesis involves the cyclization of various hydrazine derivatives and precursors. Hydrazine and its substituted analogues serve as a key nitrogen source for the formation of the triazole ring. google.comresearchgate.net

One common approach is the reaction of hydrazides with compounds containing a carbon-nitrogen triple bond (nitriles) or other reactive functional groups. For instance, the oxidative cyclization of hydrazones has been reported as an efficient method for synthesizing 1,2,4-triazoles. google.comresearchgate.net Another strategy involves the condensation of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or their equivalents, followed by cyclization. For example, the reaction of thiocarbohydrazide (B147625) with acetic acid can be used to form a 4-amino-3-methyl-1,2,4-triazole-5-thione, a closely related structure to the target compound. nih.gov

Targeted Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine Hydrochloride

The specific synthesis of this compound can be accomplished through both multi-step and one-pot procedures.

Multi-step Synthetic Routes from Simpler Precursor Compounds

A common multi-step approach to this compound involves the initial formation of the 4-amino-3-methyl-1,2,4-triazole free base, followed by its conversion to the hydrochloride salt.

One documented method for the synthesis of the free base involves the reaction of hydrazine hydrate (B1144303) with glacial acetic acid. google.com This reaction is typically carried out in the presence of an acidic ion-exchange resin, such as Amberlyst 15. The process involves heating the reactants and removing the water formed during the reaction by distillation. The resulting 4-amino-3-methyl-4H-1,2,4-triazole is then isolated. google.com

The subsequent conversion to the hydrochloride salt is achieved by treating the isolated free base with concentrated hydrochloric acid. The resulting syrupy solution is then cooled to induce crystallization. The this compound can then be collected by filtration, washed, and dried. orgsyn.org

A general overview of this multi-step synthesis is presented in the table below:

Table 1: Multi-step Synthesis of this compound

Step Reactants Reagents/Conditions Product
1 Hydrazine hydrate, Glacial acetic acid Acidic ion-exchange resin (e.g., Amberlyst 15), Heat, Distillation 4-Amino-3-methyl-4H-1,2,4-triazole
2 4-Amino-3-methyl-4H-1,2,4-triazole Concentrated hydrochloric acid, Cooling This compound

One-Pot Synthesis Techniques

While a specific one-pot synthesis for this compound is not extensively detailed in the reviewed literature, one-pot methodologies for structurally similar 1,2,4-triazoles are well-documented. These methods often rely on multi-component reactions where all reactants are combined in a single reaction vessel.

For instance, a one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed, which involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. rsc.org Adapting such a strategy for the synthesis of 3-methyl-4H-1,2,4-triazol-4-amine would likely involve the in-situ formation of an intermediate that subsequently cyclizes to form the desired triazole ring.

A plausible one-pot approach could involve the reaction of acetohydrazide with a suitable one-carbon synthon and a nitrogen source in a single reaction vessel under conditions that promote condensation and cyclization. The resulting free base could then be treated with hydrochloric acid in the same pot to yield the final hydrochloride salt.

The following table outlines a hypothetical one-pot reaction based on established principles of 1,2,4-triazole synthesis:

Table 2: Hypothetical One-Pot Synthesis of this compound

Reactants Reagents/Conditions Product
Acetohydrazide, Hydrazine, Formic acid equivalent Condensing agent, Heat, followed by addition of Hydrochloric acid This compound

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. pnrjournal.com For the synthesis of 1,2,4-triazole derivatives, microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and efficient cyclization reactions. nih.govresearchgate.net

One relevant approach involves the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under acidic catalysis in sealed reaction vessels. mdpi.com This method is particularly suitable for volatile starting materials and has been shown to produce 5-substituted 3-amino-1,2,4-triazoles in high yields. For the synthesis of the 3-methyl derivative, acetic acid would be the carboxylic acid of choice. The high temperatures achieved under controlled microwave conditions can significantly reduce reaction times. mdpi.com

Another microwave-assisted route involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various substituted benzaldehydes, demonstrating the utility of microwave energy in the functionalization of the 1,2,4-triazole core. researchgate.net While not a direct synthesis of the target compound, this illustrates the amenability of the triazole ring system to microwave-promoted reactions. The key advantages of microwave-assisted protocols are the dramatic reduction in reaction times, often from hours to minutes, and improved yields. pnrjournal.comresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a 1,2,4-Triazole Derivative
MethodReaction TimePowerYield
Microwave Irradiation5-10 min210 W64-84%
Conventional HeatingSeveral hoursN/ALower yields

Catalytic Approaches in 1,2,4-Triazole Formation

Catalytic methods provide efficient and selective pathways for the construction of the 1,2,4-triazole ring, often under milder conditions than classical synthetic routes.

Metal-Free Intermolecular Mechanisms

Metal-free synthesis of 1,2,4-triazoles represents a sustainable and cost-effective approach. A general method involves the cyclization of readily accessible N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. organic-chemistry.org Under acidic conditions, these precursors undergo an intramolecular redox reaction to yield amino-1,2,4-triazoles. This transformation is driven by the nitro group, thus avoiding the need for external oxidants. organic-chemistry.org

Another notable metal-free approach is the reaction of hydrazones with amines under oxidative conditions, often employing iodine as a catalyst. nih.gov This method proceeds through a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization to form the triazole ring.

A divergent, metal-free synthesis of substituted 1,2,4-triazoles has been developed from N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. organic-chemistry.org The reaction pathway is directed by the conditions employed; acidic conditions lead to amino-1,2,4-triazoles, while neutral conditions with air as the oxidant produce nitroimino-1,2,4-triazoles.

Copper-Catalyzed Cyclization and Functionalization

Copper catalysts are widely used in the synthesis of nitrogen-containing heterocycles due to their low cost and versatile reactivity. Copper-catalyzed methods for 1,2,4-triazole synthesis often involve oxidative cyclization reactions. One-pot syntheses of substituted 1,2,4-triazoles have been developed from nitriles and hydroxylamine (B1172632) using an inexpensive Cu(OAc)₂ catalyst. researchgate.net

A convenient and practical copper-catalyzed one-pot method for the synthesis of 1,2,4-triazoles has been developed from the reaction of amidines. thieme-connect.com This process involves a sequential base-promoted intermolecular coupling of two amidines followed by an intramolecular aerobic oxidative dehydrogenation. The use of inexpensive copper powder as the catalyst and oxygen as the oxidant makes this an attractive method. thieme-connect.com

Furthermore, copper-catalyzed multicomponent reactions have been developed for the rapid assembly of polyfunctionalized triazoles. acs.org A four-component reaction of alkynes, amines, azides, and 2H-azirines, catalyzed by copper, allows for the efficient formation of four C-N bonds in a single step under mild conditions. acs.org While these examples showcase the power of copper catalysis for constructing complex triazoles, the direct application to the synthesis of the simpler 3-methyl-4H-1,2,4-triazol-4-amine has not been extensively detailed.

Table 2: Substrate Scope in a Copper-Catalyzed Diamination of Terminal Alkynes with Amidines for Imidazole Synthesis (Illustrative of Copper's Role in N-Heterocycle Formation)
AmidineAlkyneYield (%)
BenzamidinePhenylacetylene74
4-MethoxybenzamidinePhenylacetylene72
Benzamidine1-Octyne65

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct introduction of functional groups onto a pre-formed heterocyclic core. rsc.orgnih.gov For 1,2,4-triazoles, this methodology enables the introduction of aryl, alkyl, and other groups at the C-H bonds of the triazole ring, providing access to a wide array of derivatives. rsc.org

The direct arylation of 1,4-disubstituted 1,2,3-triazoles has been effectively catalyzed by palladium(II) acetate (B1210297) in combination with triphenylphosphine. nih.gov This C-H arylation provides a facile route to fully substituted triazoles with well-defined regiochemistry. While this example pertains to 1,2,3-triazoles, the principles are applicable to the functionalization of 1,2,4-triazoles.

Recent advances have also seen the development of dual-metal-catalyzed reactions, such as a Cu/Pd-catalyzed synthesis of polycyclic triazoles, which introduces C-H functionalization to multicomponent reactions. acs.org This robust method combines a copper-catalyzed azide-alkyne cycloaddition with a subsequent palladium-catalyzed incorporation of an internal alkyne. acs.org Although highly valuable for creating complex molecules, the direct C-H functionalization of the parent 3-methyl-4H-1,2,4-triazol-4-amine via palladium catalysis is not extensively documented, likely due to the simplicity of the target molecule and the efficiency of classical cyclization methods for its synthesis.

Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) Catalyzed Oxidative Cyclization

Cerium(IV) ammonium nitrate (CAN) is a versatile and powerful one-electron oxidizing agent that has found application in a variety of organic transformations, including the synthesis of heterocycles. acs.org CAN can act as both an oxidant and a Lewis acid, facilitating cyclization reactions. frontiersin.orgnih.gov

A notable application of CAN in this context is the oxidative cyclization of amidrazones with aldehydes to form 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov This reaction proceeds in good to excellent yields and can be carried out in green solvents such as polyethylene (B3416737) glycol (PEG). frontiersin.orgnih.gov The proposed mechanism involves the activation of an amino nitrogen atom by CAN, followed by the addition of an aldehyde to form a diazizone intermediate, which then undergoes oxidative cyclization. frontiersin.orgnih.gov

While this methodology is effective for the synthesis of more complex, substituted triazoles, its application for the direct synthesis of 3-methyl-4H-1,2,4-triazol-4-amine from simpler precursors has not been a primary focus in the literature.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of 1,2,4-triazoles, several green approaches have been explored.

The use of microwave-assisted synthesis, as discussed in section 2.2.3, is a key green chemistry technique due to its energy efficiency and reduction in reaction times. pnrjournal.com Furthermore, performing reactions under solvent-free conditions, or in environmentally benign solvents like water or polyethylene glycol (PEG), significantly reduces the environmental impact. frontiersin.orgnih.govresearchgate.net

A solvent-free reaction of 4-amino-1,2,4-triazole-3-thiols with 1,2,4-triazine-5-carbonitriles has been reported, showcasing the feasibility of solid-state or neat reactions at elevated temperatures. researchgate.net The use of recyclable catalysts, such as the polyethylene glycol used in the CAN-catalyzed synthesis of triazoles, also aligns with green chemistry principles. frontiersin.orgnih.gov

For the synthesis of the target compound, a greener approach could involve the reaction of acetic acid and hydrazine hydrate in the absence of a solvent or in water, potentially with a recyclable solid acid catalyst to facilitate the cyclization. This would minimize waste and avoid the use of hazardous organic solvents. The direct synthesis from readily available and non-toxic starting materials is a cornerstone of green chemistry, and the classical synthesis of 3-methyl-4H-1,2,4-triazol-4-amine from acetic acid and hydrazine aligns well with this principle.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole ring can be achieved through various mechanistic approaches, including cycloadditions, condensation reactions, and oxidative cyclizations. The specific pathway is often dictated by the choice of starting materials and catalysts.

Nucleophilic Attack and Subsequent Cyclization Processes

A predominant mechanism for 1,2,4-triazole synthesis involves the initial nucleophilic attack of a nitrogen-containing compound, such as a hydrazine (B178648) derivative, on an electrophilic carbon, followed by an intramolecular cyclization. researchgate.net For instance, the reaction between amidines and hydrazines is a common route. frontiersin.orgnih.gov The sequence typically begins with the in situ formation of an amidrazone intermediate, which then undergoes cyclization and dehydration to yield the triazole ring. frontiersin.orgnih.gov

Another significant pathway is the [3+2] cycloaddition reaction. researchgate.netscribd.com In this approach, a three-atom component (like a nitrilimine or a nitrile ylide) reacts with a two-atom component (such as a nitrile or a diazonium salt) to form the five-membered ring directly. researchgate.netorganic-chemistry.org For example, nitrilimines, generated in situ from hydrazonoyl hydrochlorides, can react with various nitriles in a formal [3+2] cycloaddition to produce a wide array of multi-substituted 1,2,4-triazoles. researchgate.netscribd.com The regioselectivity of these cycloadditions can often be controlled by the choice of catalyst, with silver(I) and copper(II) salts selectively yielding 1,3-disubstituted and 1,5-disubstituted 1,2,4-triazoles, respectively. frontiersin.orgnih.govorganic-chemistry.org

C-H Functionalization and Double C-N Bond Formation

Modern synthetic strategies have incorporated C-H functionalization as a powerful tool for 1,2,4-triazole synthesis. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. A notable example is the metal-free synthesis from hydrazones and aliphatic amines, which proceeds through a cascade of C-H functionalization, the formation of two distinct C-N bonds, and a final oxidative aromatization step. organic-chemistry.orgisres.org This process highlights the propensity for C-N bond formation over other potential pathways, such as C-S bond formation, when using appropriate substrates and catalysts like Cu(II). nih.gov Similarly, copper-catalyzed methods can utilize amidines and various partners like trialkylamines or DMSO, where the reaction proceeds via oxidative functionalization of a C(sp3)-H bond. frontiersin.orgnih.govisres.org

Oxidative Aromatization Mechanisms

Many synthetic routes to 1,2,4-triazoles converge on a dihydrotriazole (B8588859) or a similar non-aromatic intermediate, which must then be aromatized to form the final stable product. This final step is typically an oxidative process. organic-chemistry.orgisres.org Various oxidants can be employed, including molecular oxygen (from the air), iodine, or tert-butyl hydroperoxide (TBHP). frontiersin.orgnih.govisres.org For example, an iodine-mediated oxidative cyclization has been used to synthesize 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides. isres.org In some cases, the reaction is performed under aerobic conditions, where O2 acts as a green and readily available oxidant, often in conjunction with a copper catalyst. frontiersin.orgnih.govorganic-chemistry.orgisres.org Electrochemical methods also provide a clean alternative, generating the necessary oxidizing species in situ to drive the aromatization without the need for chemical oxidants. organic-chemistry.orgisres.org

Hemiaminal and Schiff Base Formation in Triazolamine Condensations

The synthesis of N-substituted 1,2,4-triazol-4-amines, such as the Schiff bases derived from 3-methyl-4H-1,2,4-triazol-4-amine, proceeds through a well-defined two-step mechanism. The initial step is the nucleophilic attack of the primary amino group of the triazole onto the carbonyl carbon of an aldehyde. nih.gov This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). nih.govnih.gov

Kinetic Studies of Triazole Synthesis Reactions

The rate at which 1,2,4-triazole synthesis occurs is highly dependent on the reaction conditions. Kinetic studies provide crucial insights into optimizing these parameters for efficiency and yield.

Influence of Reaction Conditions on Reaction Rates (Temperature, Solvent, Concentration)

Reaction conditions play a critical role in the kinetics of 1,2,4-triazole formation.

Temperature: Generally, increasing the reaction temperature increases the reaction rate. For instance, in the synthesis of 1,2,4-triazole derivatives using HClO4-SiO2 as a catalyst, the reaction is conducted at 80°C. frontiersin.orgnih.govisres.org In the formation of Schiff bases from 4-amino-1,2,4-triazoles, higher temperatures shift the equilibrium from the hemiaminal intermediate toward the final Schiff base product by facilitating the dehydration step. nih.gov However, temperature can also influence selectivity; in some multi-component reactions, different temperatures can favor the formation of different products. frontiersin.orgnih.gov

Solvent: The polarity and proticity of the solvent can significantly impact reaction rates. In the condensation reaction to form hemiaminals and Schiff bases, a higher yield of the hemiaminal intermediate is observed in apolar aprotic solvents. nih.gov Conversely, polar solvents tend to shift the equilibrium towards the formation of the Schiff base. nih.gov This is because polar solvents can better stabilize the charged transition state of the dehydration step.

Concentration: The concentration of reactants directly influences the reaction rate, as expected. In the study of hemiaminal formation from 4-amino-3,5-dimethyl-1,2,4-triazole and benzaldehyde, it was observed that increasing the initial concentration of the substrates led to a higher yield of the hemiaminal product. nih.gov Kinetic data for a copper-catalyzed N-N bond coupling to form a triazole showed a second-order dependence on the concentration of the copper catalyst, indicating a complex mechanism where two copper centers may be involved in the rate-determining step. researchgate.net Additionally, steric factors of the reactants can affect the reaction rate; significant steric hindrance has been shown to reduce the rate of triazole formation, even if the final yield is not altered. isres.org

The following table summarizes the observed effects of reaction conditions on the formation of hemiaminals and Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole and 2-nitrobenzaldehyde (B1664092). nih.gov

SolventHemiaminal Yield (%)Schiff Base Yield (%)Solvent Type
n-Hexane7915Apolar Aprotic
CCl47618Apolar Aprotic
Toluene5832Apolar Aprotic
Benzene5633Apolar Aprotic
CHCl34249Dipolar Aprotic
CH2Cl23853Dipolar Aprotic
THF2166Dipolar Aprotic
CH3CN1478Dipolar Aprotic
Acetone1279Dipolar Aprotic
DMF984Dipolar Aprotic
DMSO589Dipolar Aprotic
Methanol095Polar Protic

Identification of Rate-Determining Steps

In the study of reaction mechanisms involving 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride, the identification of the rate-determining step is crucial for understanding and optimizing reaction conditions. While specific kinetic data for the hydrochloride salt are not extensively documented in publicly available literature, valuable insights can be drawn from studies of closely related analogues, such as 4-amino-3,5-dimethyl-1,2,4-triazole. These studies, particularly on condensation reactions with carbonyl compounds, provide a framework for understanding the kinetic profile of this class of compounds.

One of the most characteristic reactions of 4-amino-1,2,4-triazoles is the condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various derivatives and is generally understood to proceed through a two-step mechanism. The initial step is a rapid and reversible nucleophilic addition of the primary amino group of the triazole to the carbonyl carbon of the aldehyde or ketone. This addition forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). The subsequent step is the elimination of a water molecule from the hemiaminal, leading to the formation of the C=N double bond characteristic of an imine.

The rate of this dehydration step is significantly influenced by the reaction conditions, particularly the pH of the medium. The reaction is often subject to acid catalysis. nih.gov In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a better leaving group (water). This protonation facilitates the elimination process, thereby increasing the reaction rate. However, at very low pH, the nucleophilicity of the amino group of the triazole is reduced due to its protonation, which can inhibit the initial hemiaminal formation. Consequently, the optimal reaction rate is typically observed in a mildly acidic environment.

The electronic nature of the substituents on the carbonyl compound also plays a significant role. Electron-withdrawing groups on the aldehyde or ketone can increase the rate of the initial nucleophilic attack, but they may have a more complex effect on the dehydration step. Conversely, electron-donating groups can slow down the initial addition but may facilitate the dehydration by stabilizing the developing positive charge on the carbon atom during the elimination of water.

The choice of solvent also has a pronounced effect on the reaction kinetics, influencing both the position of the hemiaminal-imine equilibrium and the rate of the dehydration step. A study on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde demonstrated the impact of solvent polarity on the reaction. mdpi.com The formation of the hemiaminal was favored in apolar aprotic solvents, while polar solvents tended to shift the equilibrium towards the formation of the Schiff base. mdpi.com This suggests that the transition state for the dehydration step is more stabilized by polar solvents than the hemiaminal intermediate.

The following interactive data table summarizes the effect of different solvents on the reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and 2-nitrobenzaldehyde, highlighting the percentage of hemiaminal and Schiff base formed after a set reaction time. This data illustrates how the solvent environment can influence the progression of the reaction, which is linked to the kinetics of the rate-determining dehydration step.

Derivatization and Structural Modification of 3 Methyl 4h 1,2,4 Triazol 4 Amine Hydrochloride

Synthesis of Substituted 4H-1,2,4-Triazol-4-amine Derivatives

The substitution on the 4H-1,2,4-triazol-4-amine core is a primary strategy to modulate its physicochemical characteristics. Various synthetic methodologies have been developed to introduce a diverse range of functional groups, leading to a library of novel derivatives.

N-alkylation and N-acylation of the 4-amino group of 1,2,4-triazole (B32235) derivatives are fundamental strategies for creating new chemical entities. The alkylation of the 1,2,4-triazole ring system can lead to the formation of both 1- and 4-alkylated isomers. researchgate.net The regioselectivity of this reaction is often dependent on the reaction conditions, including the choice of base and solvent. researchgate.net For instance, the use of DBU as a base has been shown to favor the synthesis of 1-substituted-1,2,4-triazoles in high yields. researchgate.net

N-acylation, on the other hand, introduces an acyl group onto the amino function, typically by reacting the amine with an acylating agent such as an acid chloride or anhydride. This modification can influence the electronic properties and steric hindrance around the amino group, which can be crucial for biological activity. The acetylation of 4-amino-5-alkyl-4H-1,2,4-triazol-3-yl derivatives has been reported as a method for further functionalization. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on 1,2,4-Triazole Systems

Starting Material Reagent Product Reaction Type Reference
1,2,4-triazole 4-Nitrobenzyl halides 1- and 4-alkylated isomers N-Alkylation researchgate.net

The exocyclic primary amino group of 4-amino-1,2,4-triazole (B31798) derivatives readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govresearchgate.net This reaction is a cornerstone for the synthesis of a vast number of derivatives, as it allows for the introduction of a wide range of substituents through the carbonyl component.

The reaction typically proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the stable imine. nih.gov However, in some cases, particularly with electron-withdrawing substituents on the aldehyde, stable hemiaminals have been isolated and characterized. researchgate.netnih.govresearchgate.net The formation and stability of these products can be influenced by reaction conditions such as temperature and solvent polarity. researchgate.netnih.gov

A facile and efficient method for the synthesis of Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles involves the condensation with various aromatic aldehydes under ultrasound irradiation, leading to excellent yields in a short reaction time. nih.gov

Table 2: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole Derivatives

4-Amino-1,2,4-triazole Derivative Carbonyl Compound Product (Schiff Base) Reaction Conditions Reference
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol Benzaldehyde 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol Ethanol, HCl (cat.), reflux nih.gov
4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol p-Chlorobenzaldehyde 4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol Ethanol, HCl (cat.), reflux nih.gov
3-amino-1,2,4-triazole 2,3-Dihydroxybenzaldehyde 3-(4H-1,2,4-Triazol-3-yl)iminomethylbenzene-1,2-diol Ultrasound, 3-5 min nih.gov

The incorporation of halogenated and nitrophenyl moieties into the 1,2,4-triazole scaffold is a common strategy in medicinal chemistry to enhance biological activity. nih.govresearchgate.net These groups can influence the lipophilicity, electronic properties, and metabolic stability of the resulting compounds.

Halogenated phenyl groups can be introduced through various synthetic routes. For example, 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have been synthesized, demonstrating the incorporation of a di-chloro-fluoro-phenyl group. researchgate.net

Similarly, nitrophenyl groups can be attached to the 1,2,4-triazole ring system. The synthesis of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives has been reported, highlighting the direct introduction of a nitrophenyl group onto the 4-amino position. nih.gov Furthermore, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been synthesized on a multigram scale, which can then be used to prepare other derivatives. mdpi.com

Table 3: Examples of 1,2,4-Triazole Derivatives with Halogenated and Nitrophenyl Groups

Derivative Type Example Compound Key Functional Group Reference
Halogenated Phenyl 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine 2,4-dichloro-5-fluorophenyl researchgate.net

Formation of Fused and Spirocyclic Triazole Systems

Beyond simple substitution, the 1,2,4-triazole ring can serve as a foundation for the construction of more complex, rigid structures such as fused and spirocyclic systems. These modifications can significantly impact the three-dimensional shape and biological activity of the molecule.

Fused bicyclic researchgate.netorganic-chemistry.orggoogle.com-triazoles are of medicinal relevance and can be synthesized through a modular three-step procedure starting from carboxylic acids and acyl hydrazines. acs.org This methodology allows for the formation of 5-, 6-, and 7-membered rings fused to the triazole core. acs.org Another example is the synthesis of 3-(4-methylphenyl) researchgate.netorganic-chemistry.orggoogle.comtriazolo[3,4-b] nih.govorganic-chemistry.orgbenzoxazole (B165842), where the 1,2,4-triazole ring is fused with a benzoxazole system. nih.gov

Spirocyclic 1,2,4-triazoles can be prepared by the reaction of appropriate amidrazones with cyclic ketones in the presence of a catalytic amount of p-toluene sulfonic acid. acgpubs.org This reaction creates a spiro center where the triazole ring and the cyclic ketone are joined.

Table 4: Fused and Spirocyclic 1,2,4-Triazole Systems

System Type Synthetic Method Example Product Reference
Fused Bicyclic Modular 3-step from carboxylic acids and acyl hydrazines Bicyclic researchgate.netorganic-chemistry.orggoogle.com-triazoles acs.org
Fused Triazolo-benzoxazole Condensation reaction 3-(4-Methylphenyl) researchgate.netorganic-chemistry.orggoogle.comtriazolo[3,4-b] nih.govorganic-chemistry.orgbenzoxazole nih.gov

Design Principles for Novel 1,2,4-Triazole Hybrid Structures

The design of novel 1,2,4-triazole hybrid structures often follows the principle of molecular hybridization, where the 1,2,4-triazole scaffold is combined with other known bioactive pharmacophores to create a new molecule with potentially enhanced or synergistic activity. nih.gov This approach aims to leverage the favorable properties of the 1,2,4-triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, with the specific biological activities of other molecular fragments.

For instance, novel indole (B1671886)/1,2,4-triazole hybrids have been designed and synthesized as potential tubulin polymerization inhibitors. mdpi.comresearchgate.net In this design, the 1,2,4-triazole moiety is linked to an indole scaffold, a common feature in many anticancer agents. Another approach involves the synthesis of 1,2,4-triazole derivatives linked to other heterocyclic systems, such as isoxazoles, to generate compounds with potential antimicrobial activity. semanticscholar.org The design of these hybrids is often guided by computational studies, such as molecular docking, to predict their binding affinity to specific biological targets. nih.govnih.gov

Table 5: Design Principles and Examples of 1,2,4-Triazole Hybrids

Design Principle Hybrid Structure Example Target/Application Reference
Molecular Hybridization Indole/1,2,4-triazole hybrids Tubulin polymerization inhibitors (anticancer) mdpi.comresearchgate.net
Pharmacophore Combination 1,2,4-triazole-isoxazole hybrids Antimicrobial agents semanticscholar.org
Virtual Screening Guided Design Novel 1,2,4-triazole derivatives Adenosine A2B receptor antagonists (anticancer) nih.gov

Advanced Structural Characterization and Crystallography of 3 Methyl 4h 1,2,4 Triazol 4 Amine Hydrochloride and Its Analogs

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the 4-amino-1,2,4-triazole (B31798) family, this technique provides critical insights into molecular structure, conformation, and the intricate network of intermolecular forces that govern crystal packing.

While the specific crystal structure for 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride is not reported, analysis of closely related structures, such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole and 3,5-diphenyl-4H-1,2,4-triazol-4-amine, allows for a detailed prediction of its molecular geometry.

The core 1,2,4-triazole (B32235) ring is expected to be essentially planar. In the structure of 3,5-diphenyl-4H-1,2,4-triazol-4-amine, for instance, the bond lengths within the triazole ring clearly indicate delocalized double-bond character, with C=N distances being significantly shorter (approx. 1.315–1.321 Å) than the C-N single bond distances (approx. 1.357–1.367 Å). nih.gov The bond lengths and angles within the heterocyclic ring of these analogs are generally found to be within normal ranges. nih.govresearchgate.netnih.gov

The conformation of the molecule is largely defined by the orientation of its substituents relative to the triazole ring. For the target compound, the primary conformational variable would be the rotation around the N-N bond connecting the amino group to the triazole ring. In analogs with larger substituents, such as the phenyl groups in 3,5-diphenyl-4H-1,2,4-triazol-4-amine, significant twisting is observed. The dihedral angles between the central triazole ring and the two phenyl rings are 41.0° and 26.3°, respectively. nih.gov For the smaller methyl substituent in the target compound, the steric hindrance would be minimal, likely resulting in a conformation with less pronounced twisting.

Table 1: Representative Crystallographic Data for 4-Amino-1,2,4-triazole Analogs
Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-Amino-3,5-dimethyl-4H-1,2,4-triazole nih.govMonoclinicP2₁/c5.84237.754012.84696.91577.74
3,5-Diphenyl-4H-1,2,4-triazol-4-amine (Polymorph 1) nih.govOrthorhombicPnma------
3,5-Diphenyl-4H-1,2,4-triazol-4-amine (Polymorph 2) nih.govOrthorhombicPbca7.552111.230928.27890.002398.48
3-Methyl-6-trichloromethyl-1,2,4-triazolo[3,4-b] mdpi.comrsc.orgosti.govthiadiazole nih.govMonoclinicP2₁/n5.87329.416416.75091.82925.94

The crystal packing of 4-amino-1,2,4-triazole derivatives is heavily influenced by a network of non-covalent interactions, with hydrogen bonding being paramount. The exocyclic amino group is a potent hydrogen-bond donor, while the nitrogen atoms of the triazole ring act as acceptors.

In the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, the hydrogen atoms of the amino group form intermolecular N—H···N hydrogen bonds with the nitrogen atoms of adjacent triazole rings. nih.gov This specific interaction is a recurring motif that links molecules into two-dimensional sheets. researchgate.netnih.gov Similar N—H···N hydrogen bonds are also the primary interaction linking molecules of 3,5-diphenyl-4H-1,2,4-triazol-4-amine into one-dimensional chains. nih.gov Given the presence of the 4-amino group, it is highly probable that this compound would exhibit similar strong N—H···N hydrogen bonding patterns, likely involving the chloride counter-ion as a hydrogen bond acceptor as well.

In addition to hydrogen bonding, π–π stacking interactions can play a significant role in the crystal packing, particularly when aromatic substituents are present. For derivatives featuring fused ring systems, such as 3-methyl-6-trichloromethyl-1,2,4-triazolo[3,4-b] mdpi.comrsc.orgosti.govthiadiazole, π–π interactions are observed, with short distances of 3.340 Å between the centroids of neighboring triazole rings, which help to consolidate the crystal packing. nih.gov

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical phenomenon in materials science and pharmaceuticals as different polymorphs can have different physical properties. ijmtlm.org This phenomenon is well-documented for 1,2,4-triazole derivatives. ijmtlm.org

A clear example is 3,5-diphenyl-4H-1,2,4-triazol-4-amine, which is known to exist as at least two different orthorhombic polymorphs. nih.gov One form crystallizes in the space group Pnma, while a second form crystallizes in the space group Pbca. nih.gov These different solid-state forms arise from variations in the packing of the molecules and their intermolecular interactions. While no specific polymorphs have been reported for this compound, the known structural diversity of its analogs suggests that it could also exhibit polymorphism under different crystallization conditions.

Tautomerism is a key feature of the 1,2,4-triazole ring system. For 3-substituted-5-amino-1,2,4-triazoles, annular prototropic tautomerism can result in different isomers depending on the position of the labile proton on the ring's nitrogen atoms. rsc.org

X-ray crystallography is instrumental in unambiguously identifying the predominant tautomer in the solid state. Studies on various 3,5-substituted 1,2,4-triazoles have shown that the 5-amino tautomer, where the annular hydrogen atom is located on the nitrogen atom adjacent to the amino-bearing carbon, is typically the form that crystallizes. rsc.org For 4-amino-1,2,4-triazoles, the primary form is the 4H-tautomer, as indicated in the compound's name. In derivatives that also contain a thione group, such as 4-amino-5-indol-2-yl-1,2,4-triazole-3-thione, DFT calculations confirmed that the thione tautomer is significantly more stable than the thiol form, which is consistent with the crystallographic data. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, a detailed picture of the type and relative importance of different atomic contacts can be generated.

Studies on various triazole-containing compounds have utilized this method to deconstruct their crystal packing. For a Schiff base derivative of 3-amino-5-cyclobutyl-1,2,4-triazole, Hirshfeld analysis revealed that the major interactions are H···H contacts, which account for over 50% of the total interactions. nih.goviucr.org Other significant contributions come from C···H (14-20%) and N···H (13-20%) contacts, highlighting the importance of hydrogen bonding. nih.goviucr.org

Role of Substituents in Modulating Crystal Structures

Steric Effects : Bulky substituents can sterically hinder certain packing motifs. The large phenyl groups in 3,5-diphenyl-4H-1,2,4-triazol-4-amine lead to significant twisting of the rings and prevent a co-planar arrangement, influencing how the molecules can approach each other. nih.gov In contrast, the single, small methyl group in the target compound would present minimal steric hindrance, potentially allowing for more compact and varied packing arrangements.

Electronic Effects : Electron-withdrawing or -donating groups can modulate the strength of hydrogen bonds. Aromatic substituents can introduce C-H···π interactions and π-π stacking, adding further complexity to the supramolecular assembly. lookchem.com

Functional Groups : The introduction of different functional groups leads to new hydrogen bonding possibilities. For example, a series of compounds based on 4,4'-(4-amino-4H-1,2,4-triazole-3,5-diyl) with dibenzoic acid, dianiline, and diphenol substituents, respectively, all form extensive three-dimensional frameworks through a variety of C/N–H···O/N hydrogen bonds. lookchem.com The simple methyl group and hydrochloride salt of the title compound would lead to a different, likely less complex, but still robust, hydrogen-bonded network.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis

No studies employing molecular dynamics simulations to analyze the conformational landscape or dynamic behavior of 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride were identified.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Computational Descriptors

No QSAR or QSPR models that specifically include this compound and its computational descriptors were found in the literature.

Spectroscopic Property Prediction and Validation (e.g., Vibrational Frequencies, UV-Vis Spectra)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical studies on the spectroscopic properties of this compound. Consequently, detailed research findings, including data tables comparing experimental and computationally predicted vibrational frequencies and UV-Vis spectra for this particular compound, are not available in the public domain.

While general spectroscopic characteristics of the 1,2,4-triazole (B32235) ring system have been investigated, this information is not specific to the 3-methyl and 4-amino hydrochloride substituted derivative and therefore cannot be presented here in accordance with the strict content inclusions.

Advanced Spectroscopic Investigations

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Tautomerism

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and exploring the potential tautomeric forms of the title compound. In the solid state, the hydrochloride salt structure is expected to feature a protonated exocyclic amino group (aminium, -NH₃⁺).

The key vibrational modes anticipated for 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride are based on data from structurally similar compounds like 3-amino-1,2,4-triazole and other 4-amino-1,2,4-triazole (B31798) derivatives. researchgate.netnih.gov The primary amino group in related free bases typically shows asymmetric and symmetric stretching vibrations. ijcrt.org However, for the hydrochloride salt, these bands are replaced by the characteristic absorptions of the aminium group.

Key expected vibrational bands include:

N-H Stretching: Broad bands in the 3200-2800 cm⁻¹ region, typical for aminium salts, arising from the stretching vibrations of the N-H bonds in the -NH₃⁺ group.

C-H Stretching: Signals around 3100 cm⁻¹ for the aromatic C-H bond of the triazole ring and in the 2900-3000 cm⁻¹ range for the methyl group. researchgate.net

N-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group are expected around 1600-1500 cm⁻¹.

Ring Vibrations: The C=N and N=N stretching vibrations of the triazole ring typically appear in the 1650-1400 cm⁻¹ region. researchgate.netijcrt.org

Ring Torsion: Vibrations associated with the torsion of the triazole ring appear at lower frequencies.

The existence of tautomers in 1,2,4-triazole (B32235) systems is a known phenomenon. ijsr.netresearchgate.net While the 4H-tautomer specified in the name is expected to be predominant, vibrational spectroscopy can help identify the presence of other forms through distinct spectral signatures, particularly changes in the N-H and C=N stretching regions. researchgate.net Hydrogen bonding between the aminium group and the chloride counter-ion, as well as intermolecular interactions in the solid state, can lead to significant broadening and shifting of the N-H and ring-associated bands. nih.govresearchgate.net

Table 1: Expected IR and Raman Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Description
ν(N-H)3200 - 2800 (Broad)Stretching of the aminium (-NH₃⁺) group
ν(C-H)~3100 (Ring), 3000-2900 (Methyl)Stretching of ring and methyl C-H bonds
δ(N-H)1600 - 1500Bending (scissoring) of the aminium group
ν(C=N / N=N)1650 - 1400Stretching vibrations within the triazole ring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Dynamic Studies

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom. nih.gov The spectra for this compound are predicted based on data from similar substituted 1,2,4-triazoles. urfu.runih.govresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A singlet for the C5 proton of the triazole ring, with a chemical shift anticipated in the δ 8.0-9.0 ppm range. researchgate.net

A singlet for the three protons of the C3-methyl group, expected to appear further upfield, typically around δ 2.3-2.6 ppm.

A broad singlet for the three protons of the aminium (-NH₃⁺) group. Due to proton exchange with the solvent and quadrupolar broadening from the nitrogen atom, this peak is often broad and its chemical shift is highly dependent on the solvent and concentration. Disappearance of this signal upon addition of D₂O would confirm its assignment. urfu.ru

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display three signals corresponding to the three unique carbon atoms in the structure:

The C3 and C5 carbons of the triazole ring are expected to have chemical shifts in the δ 140-160 ppm region. The C3 carbon, being attached to the methyl group, would likely be the more downfield of the two. nih.gov

The carbon of the methyl group, which would appear significantly upfield, typically in the δ 10-15 ppm range.

Dynamic studies using variable-temperature NMR could provide insight into processes such as restricted rotation around the N-N bond or the kinetics of proton exchange.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a solvent like DMSO-d₆.
NucleusGroupExpected Chemical Shift (ppm)Multiplicity
¹HC5-H8.0 - 9.0Singlet
-CH₃2.3 - 2.6Singlet
-NH₃⁺Variable (e.g., 5.0-7.0)Broad Singlet
¹³CC3150 - 160-
C5140 - 150-
-CH₃10 - 15-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. For this compound, the analysis would be performed on the cationic part, [C₃H₇N₄]⁺. The free base, 3-methyl-4H-1,2,4-triazol-4-amine, has a molecular weight of approximately 98.11 g/mol . scbt.com Therefore, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 99.

The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the triazole ring. researchgate.net Common fragmentation patterns for amino-substituted triazoles include the loss of neutral molecules. nih.gov A plausible fragmentation pathway for [C₃H₇N₄]⁺ could involve:

Loss of diazomethane (B1218177) (CH₂N₂): A rearrangement could lead to the expulsion of diazomethane (42 u), resulting in a fragment at m/z 57.

Loss of ammonia (B1221849) (NH₃): Cleavage of the N-N bond could lead to the loss of ammonia (17 u), yielding a fragment at m/z 82.

Ring Cleavage: The triazole ring can undergo complex fragmentation, leading to the loss of species like N₂ (28 u) or HCN (27 u), resulting in various smaller fragment ions. For many amino-derivatives, a fragment with an m/z value of 60 is a common pattern. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for the [C₃H₇N₄]⁺ Cation.
m/zProposed FragmentDescription
99[C₃H₇N₄]⁺Protonated Molecular Ion ([M+H]⁺)
82[C₃H₄N₃]⁺Loss of NH₃
71[C₂H₃N₃]⁺Loss of N₂
60[CH₄N₃]⁺Common fragment for amino derivatives

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The 1,2,4-triazole ring system contains both σ bonds, π bonds, and non-bonding electrons (n), allowing for various electronic transitions. Unsubstituted 1,2,4-triazole exhibits very weak absorption around 205 nm. ijsr.net

For this compound, the key chromophore is the triazole ring. The expected transitions are:

π → π transitions:* These are typically high-energy transitions and result in strong absorption bands in the far-UV region, likely below 220 nm.

n → π transitions:* These transitions involve the non-bonding electrons on the nitrogen atoms. They are lower in energy but are "forbidden" transitions, resulting in weak absorption bands at longer wavelengths than the π → π* transitions.

In the hydrochloride salt, the exocyclic amino group is protonated. This ties up the lone pair of electrons on the amino nitrogen, making them unavailable for n → π* transitions. This typically results in a hypsochromic (blue) shift of the absorption maximum compared to the free base. For some derivatives, a bathochromic (red) shift can occur with increased conjugation. ijsr.netresearchgate.net

This technique is also valuable for complexation studies. 1,2,4-triazole derivatives are known to act as ligands, coordinating with metal ions. nih.govresearchgate.net The formation of a metal-ligand complex can be monitored by UV-Vis spectroscopy, as it often leads to a shift in the absorption bands or the appearance of new charge-transfer bands. nih.govdntb.gov.ua

Table 4: Expected UV-Visible Absorption Data for this compound in an aqueous or alcoholic solvent.
λₘₐₓ (nm)Molar Absorptivity (ε)Electronic Transition
< 220Highπ → π
~230 - 260Lown → π

Analytical Chemistry Applications

Development of Spectrophotometric Methods for Metal Ion Detection

Derivatives of 3-methyl-4H-1,2,4-triazol-4-amine have been successfully employed as chromogenic reagents in spectrophotometric methods for the quantification of metal ions. These methods are typically based on the formation of a colored complex between the triazole derivative and the metal ion, where the intensity of the color is proportional to the concentration of the metal ion.

Utilization as Chromogenic Reagents for Copper(II) Estimation

A notable application in this area is the use of 4-(4'-nitrobenzylidene imino)-3-methyl-5-mercapto-1,2,4-triazole (NBIMMT), a derivative of 3-methyl-4-amino-5-mercapto-1,2,4-triazole, for the extractive spectrophotometric determination of copper(II). This reagent reacts with copper(II) ions to form a stable, colored complex that can be extracted into an organic solvent for measurement.

The reaction between NBIMMT and Cu(II) results in the formation of an orange-red colored complex. This complex is quantitatively extracted into chloroform (B151607), and its absorbance is measured at a specific wavelength to determine the concentration of copper(II). The stoichiometry of the Cu(II):NBIMMT complex has been determined to be 1:2. This method has been successfully applied to the determination of copper in various samples, including synthetic mixtures, pharmaceutical preparations, and alloys.

Optimization of Analytical Parameters (e.g., pH, Concentration Range, Interference Studies)

The efficiency and accuracy of the spectrophotometric method using NBIMMT for copper(II) estimation are highly dependent on several key analytical parameters. These parameters have been systematically optimized to ensure the best performance of the assay.

The optimal pH for the quantitative extraction of the Cu(II)-NBIMMT complex was found to be 6.2. The absorbance of the extracted complex is measured at its maximum wavelength (λmax) of 470 nm. The method adheres to Beer's law over a concentration range of 4.75 to 16.13 ppm of Cu(II), indicating a linear relationship between absorbance and concentration within this range. The molar absorptivity and Sandell's sensitivity for the complex in chloroform were determined to be 2.825 x 10³ L mol⁻¹ cm⁻¹ and 0.0224 µg cm⁻², respectively.

Interference studies have also been conducted to assess the selectivity of the method. The presence of various foreign ions was investigated to determine their potential to interfere with the accurate measurement of copper(II). The use of masking agents can enhance the selectivity of the method in the presence of certain interfering ions.

ParameterOptimal Value/Range
Optimal pH6.2
λmax470 nm
Beer's Law Range4.75 - 16.13 ppm
Molar Absorptivity2.825 x 10³ L mol⁻¹ cm⁻¹
Sandell's Sensitivity0.0224 µg cm⁻²
Stoichiometry (Cu(II):NBIMMT)1:2

Chemo- and Biosensor Development (excluding human/biological detection)

Based on the available scientific literature, there is no specific information on the development of chemo- or biosensors utilizing "3-methyl-4H-1,2,4-triazol-4-amine hydrochloride" for non-biological or environmental detection purposes. While the broader class of triazole derivatives has been investigated for various sensing applications, research directly pertaining to this specific compound in the context of non-biological chemo- and biosensors is not apparent in the reviewed sources.

Chromatographic Method Development for Purity and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. While specific methods for "this compound" are not extensively detailed in the available literature, methods developed for closely related 4-amino-1,2,4-triazole (B31798) derivatives provide a strong basis for its analysis.

For instance, HPLC methods have been developed to determine the presence of 4-amino-1,2,4-triazole as an impurity in pharmaceutical tablets of other triazole derivatives. researchgate.neteu-jr.eu These methods are crucial for quality control, ensuring that the final product meets the required purity standards. researchgate.neteu-jr.eu Such a method typically involves a reversed-phase column with a suitable mobile phase, allowing for the separation of the main compound from its potential impurities.

Furthermore, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has been utilized for the monitoring of 1,2,4-triazole (B32235), a common metabolite of triazole fungicides, in environmental samples like soil. nih.gov This highlights the capability of modern chromatographic techniques to detect and quantify triazole compounds at low concentrations, which is also applicable to monitoring the formation of this compound during its synthesis. By analyzing samples at different time points, the reaction progress, yield, and formation of by-products can be accurately tracked.

A representative HPLC method for a related 4-amino-1,2,4-triazole compound could utilize the following conditions, which could be adapted and optimized for this compound.

ParameterCondition
ColumnReversed-Phase C18
Mobile PhaseMethanol:Water or Acetonitrile:Water gradient
DetectorUV-Vis or Mass Spectrometry (MS)
Flow RateTypically 0.5 - 1.5 mL/min
Injection Volume5 - 20 µL
TemperatureAmbient or controlled (e.g., 25-40 °C)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of guanidine derivatives with carboxylic acids or aldehydes. For example, refluxing 4-amino-triazole intermediates with substituted aldehydes in ethanol/acetic acid under reduced pressure yields target compounds . Optimization may include adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMF), or catalysis (e.g., glacial acetic acid to drive Schiff base formation) . Purification typically involves vacuum evaporation and recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and proton environments .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, while ORTEP-III generates thermal ellipsoid plots to visualize molecular geometry . For example, dihedral angles between triazole and aryl groups can be measured to assess planarity .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Antimicrobial activity is tested via broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi . Colorimetric assays (e.g., diphenolase inhibition) quantify enzyme inhibition kinetics . Dose-response curves (0.1–100 µg/mL) and triplicate experiments ensure reproducibility.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities?

  • Methodological Answer : Structural insights from X-ray diffraction (e.g., hydrogen bonding, π-π stacking) explain activity variations. For instance, weak intermolecular interactions (C–H⋯N/S) in the crystal lattice may influence solubility and bioavailability . Refinement with SHELXL and validation via R-factors (<5%) ensure data reliability .

Q. What computational strategies predict structure-activity relationships (SAR) for triazole derivatives?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to tyrosinase or bacterial enzymes) .
  • QSAR Models : Hammett constants or logP values correlate substituent effects (e.g., electron-withdrawing groups enhance antifungal potency) .
  • DFT Calculations : Gaussian software computes frontier molecular orbitals to predict reactivity sites .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., cyclocondensation).
  • Green Solvents : Ethanol/water mixtures reduce toxicity while maintaining yield .
  • Quality Control : HPLC-DAD monitors intermediates; ICP-MS detects metal impurities.

Q. What analytical methods validate stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C).
  • Stability-Indicating HPLC : Method validation per ICH guidelines ensures specificity and linearity (R2^2 >0.99) .
  • Karl Fischer Titration : Quantifies hygroscopicity, critical for hydrochloride salt formulations.

Q. How does the compound’s high nitrogen content influence handling and safety protocols?

  • Methodological Answer :

  • Energetic Material Risk : Differential scanning calorimetry (DSC) assesses thermal decomposition risks. Store in small quantities (<10 g) at controlled humidity .
  • Safety Data Sheets (SDS) : Include GHS hazard statements (e.g., H302 for oral toxicity) and PPE requirements (gloves, N95 masks) .

Key Citations

  • Synthesis:
  • Crystallography:
  • Biological Evaluation:
  • Safety Protocols:

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